molecular formula C12H17NO3S B5346774 2-[(3-methylbutyl)sulfonyl]benzamide

2-[(3-methylbutyl)sulfonyl]benzamide

Cat. No.: B5346774
M. Wt: 255.34 g/mol
InChI Key: ITSGTEQERBBANY-UHFFFAOYSA-N
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Description

2-[(3-methylbutyl)sulfonyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylbutyl)sulfonyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product. The use of environmentally benign reagents and conditions is often preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylbutyl)sulfonyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the sulfonyl group.

Major Products Formed

    Oxidation: Benzoic acids.

    Substitution: Nitrobenzene derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

2-[(3-methylbutyl)sulfonyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-methylbutyl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial nucleic acid and protein synthesis by competing with purines . The compound’s anti-inflammatory and anticancer activities may involve modulation of signaling pathways and inhibition of key enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzamides: A class of compounds with similar structures and diverse biological activities.

    Sulfonylbenzamides: Compounds with a sulfonyl group attached to the benzamide structure, known for their antimicrobial and anti-inflammatory properties.

Uniqueness

2-[(3-methylbutyl)sulfonyl]benzamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of a benzamide core with a sulfonyl group and a 3-methylbutyl substituent makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(3-methylbutylsulfonyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-9(2)7-8-17(15,16)11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSGTEQERBBANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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